![molecular formula C14H19N3O2S B2425144 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide CAS No. 946358-21-0](/img/structure/B2425144.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
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Overview
Description
“N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide” is a synthetic compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolopyrimidines are of considerable interest due to their wide range of biological properties and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves the treatment of acetoacetic acid ethyl ester with thiourea in sodium methylate, followed by alkylation and regioselective cyclization . The halogenation and some transformations of synthesized thiazolo[3,2-a]pyrimidine due to its ketone group were carried out to obtain the corresponding carboxamide, carbothioamide, sulfonohydrazide, and oxime and its alkylated derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization or sulfonation of cyclized products can occur .Scientific Research Applications
Antitumor Activity
The thiazolo[3,2-a]pyrimidine derivatives exhibit high antitumor activity . Researchers have explored their potential as anticancer drugs due to their structural similarity to purines. The compound’s scaffold can be modified to optimize interactions with biological targets, making it a promising candidate for cancer therapy.
Antibacterial Properties
These derivatives have demonstrated antibacterial activity . Their chemical properties make them attractive for combating bacterial infections. Further research could explore their efficacy against specific pathogens and mechanisms of action.
Anti-Inflammatory Effects
Thiazolo[3,2-a]pyrimidine derivatives also exhibit anti-inflammatory properties . Investigating their impact on inflammatory pathways and potential applications in managing inflammatory diseases could be valuable.
Drug Design and Optimization
The compound’s 2-substituted derivatives serve as promising scaffolds for designing new medicines . Researchers can modify the thiazolo[3,2-a]pyrimidine moiety to create ligands that effectively bind to biological targets. This versatility opens avenues for drug discovery and optimization.
Catalysis
The active methylene group in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones allows functionalization through reactions with electrophiles . Exploring their catalytic properties and applications in organic synthesis could be intriguing.
Alzheimer’s Disease Research
Given their potential as acetylcholinesterase inhibitors, these derivatives may play a role in countering Alzheimer’s disease . Investigating their effects on cognitive function and neuroprotection could be relevant.
Future Directions
Thiazolopyrimidines, including this compound, have potential applications in various fields of research and industry due to their wide range of biological properties . Future research could focus on exploring these properties further and developing new derivatives with enhanced activity and specificity .
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZALILEAIKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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